molecular formula C16H24F3N5O2S B2909920 1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane CAS No. 2097919-30-5

1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane

Cat. No. B2909920
CAS RN: 2097919-30-5
M. Wt: 407.46
InChI Key: TVWHDWJLRBWTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the piperazine ring are likely to contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group could potentially be a site of reactivity due to the presence of the highly electronegative fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and distribution in biological systems .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized, potentially leading to new therapeutic agents .

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrimidinyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrimidinyl compounds often interact with enzymes or receptors involved in signal transduction pathways, potentially influencing cellular processes such as proliferation, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict its potential therapeutic or adverse effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s challenging to predict how these factors might affect this compound .

properties

IUPAC Name

1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F3N5O2S/c1-13-20-14(16(17,18)19)12-15(21-13)22-8-10-24(11-9-22)27(25,26)23-6-4-2-3-5-7-23/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWHDWJLRBWTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane

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